An In-depth Technical Guide to Bis[(thiophen-2-yl)methyl]amine Hydrochloride and its Core Chemical Properties
An In-depth Technical Guide to Bis[(thiophen-2-yl)methyl]amine Hydrochloride and its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of Bis[(thiophen-2-yl)methyl]amine and its hydrochloride salt, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for the hydrochloride salt is limited, this document synthesizes information on the free base and related thiophene derivatives to offer a comprehensive understanding of its chemical and physical properties, reactivity, and potential applications. The inherent properties of the thiophene rings and the secondary amine bridge make this scaffold a versatile building block for creating complex molecular architectures.
Introduction: The Thiophene Moiety in Modern Chemistry
The thiophene ring is a privileged sulfur-containing heterocycle that is a cornerstone in the development of pharmaceuticals and functional organic materials. Its unique electronic properties and ability to engage in various chemical transformations have led to its incorporation into a wide array of biologically active compounds and organic electronics.[1][2] Bis[(thiophen-2-yl)methyl]amine hydrochloride, which features two thiophene units linked by a central aminomethyl bridge, represents a key intermediate for the synthesis of more complex molecules, leveraging the synergistic properties of these functional groups. This guide will delve into the core chemical characteristics of this compound, providing insights for its effective use in research and development.
Molecular Structure and Core Chemical Identifiers
The foundational structure is Bis[(thiophen-2-yl)methyl]amine, a secondary amine. The hydrochloride salt is formed by the protonation of the central nitrogen atom.
Bis[(thiophen-2-yl)methyl]amine (Free Base)
| Identifier | Value |
| Molecular Formula | C10H11NS2[3] |
| Molecular Weight | 209.34 g/mol [3] |
| CAS Number | 58703-21-2[3] |
| IUPAC Name | 1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine[4] |
| SMILES | C1=CSC(=C1)CNCC2=CC=CS2[4] |
Bis[(thiophen-2-yl)methyl]amine Hydrochloride
| Identifier | Value (Calculated) |
| Molecular Formula | C10H12ClNS2 |
| Molecular Weight | 245.80 g/mol |
Note: A specific CAS number for the hydrochloride salt was not identified in the available literature.
Physicochemical Properties
Detailed experimental data for Bis[(thiophen-2-yl)methyl]amine hydrochloride is not widely published. However, we can infer its properties from the free base and related compounds.
Table of Physicochemical Properties:
| Property | Bis[(thiophen-2-yl)methyl]amine (Free Base) | Bis[(thiophen-2-yl)methanamine hydrochloride (Expected) |
| Appearance | Liquid[3] | White to off-white crystalline solid |
| Melting Point | Not specified | Expected to be significantly higher than the free base |
| Boiling Point | Not specified | Decomposes upon heating |
| Solubility | Soluble in organic solvents | Soluble in water and polar protic solvents (e.g., ethanol, methanol) |
The hydrochloride salt form is anticipated to be a crystalline solid with enhanced water solubility due to the ionic character imparted by the ammonium chloride group. This is a common and predictable transformation when converting a free base amine to its hydrochloride salt.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of Bis[(thiophen-2-yl)methyl]amine can be approached through several established methods in organic chemistry. A primary route involves the reductive amination of thiophene-2-carbaldehyde with 2-thiophenemethylamine.
Caption: General workflow for the synthesis of Bis[(thiophen-2-yl)methyl]amine.
An alternative approach involves the direct alkylation of 2-thiophenemethylamine with 2-(chloromethyl)thiophene.
Formation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating a solution of the free base in an organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in a suitable solvent. The resulting salt precipitates out of the solution and can be collected by filtration.
Core Reactivity
The reactivity of Bis[(thiophen-2-yl)methyl]amine hydrochloride is dictated by its constituent functional groups: the thiophene rings and the secondary ammonium salt.
-
Thiophene Rings: The thiophene rings are susceptible to electrophilic substitution, primarily at the C5 and C5' positions, which are activated by the sulfur atom.[5]
-
Amine Functionality: The secondary amine of the free base is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation. As the hydrochloride salt, the nitrogen is protonated, rendering it non-nucleophilic until deprotonation with a base.
Potential Applications in Research and Development
While specific applications for Bis[(thiophen-2-yl)methyl]amine hydrochloride are not extensively documented, its structural motifs are prevalent in several areas of chemical research.
Pharmaceutical Development
The thiophene moiety is a key component in numerous pharmaceuticals.[2] Structurally related thiophenemethanamines serve as building blocks for drugs targeting a range of conditions, including neurological disorders.[6] The bis-thiophene structure could be explored for the development of novel ligands for various biological targets.
Organic Electronics and Materials Science
Di(thiophen-2-yl)methane, a structurally similar compound, is utilized in the development of organic semiconductors and conductive polymers.[1] The presence of the amine linkage in Bis[(thiophen-2-yl)methyl]amine offers a point for polymerization or functionalization to create novel materials with tailored electronic properties.
Caption: Potential application areas for the Bis[(thiophen-2-yl)methyl]amine scaffold.
Safety and Handling
Specific toxicity data for Bis[(thiophen-2-yl)methyl]amine hydrochloride is not available. However, based on the safety information for the free base and related compounds, the following precautions are recommended.[3]
Hazard Statements for the Free Base (Bis[(thiophen-2-yl)methyl]amine):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Bis[(thiophen-2-yl)methyl]amine hydrochloride is a chemical entity with significant potential as a building block in both pharmaceutical and materials science research. While detailed experimental data for the hydrochloride salt is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from the well-characterized free base and analogous thiophene-containing molecules. Its synthesis is achievable through standard organic transformations, and its dual-thiophene structure offers a rich platform for further functionalization. As with all chemical reagents, appropriate safety precautions should be observed during handling and use.
References
-
PubChem. Bis[(thiophen-2-yl)methyl]amine. National Center for Biotechnology Information. [Link]
- SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. (2022).
- Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14).
-
San-pharma. CAS 7404-67-3: N-methyl-1-(thiophen-2-yl)methanamine hydrochloride (1:1). [Link]
-
The Good Scents Company. 2,2'-dithienyl methane. [Link]
-
PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
-
MDPI. Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. [Link]
-
MDPI. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. [Link]
-
ResearchGate. Synthesis, Molecular Structure, And Morphological Properties of Dendritic Tetra-2-thienylmethane. [Link]
-
PubChem. 2,2'-Dithienylmethane. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]
-
ACS Publications. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. [Link]
-
PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. [Link]
- International Journal of Pharmaceutical Sciences and Research.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Organic Communications. Eco-friendly synthesis of new thiophene-based Schiff bases containing piperidine rings. [Link]7-SI)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bis[(thiophen-2-yl)methyl]amine | 58703-21-2 [sigmaaldrich.cn]
- 4. PubChemLite - Bis[(thiophen-2-yl)methyl]amine (C10H11NS2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. chemimpex.com [chemimpex.com]
